![molecular formula C10H16N2O2 B1476904 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile CAS No. 2097978-80-6](/img/structure/B1476904.png)
3-(2-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
Overview
Description
The compound “3-(2-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used in medicinal chemistry to create compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Medicinal Chemistry: Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for treating human diseases . Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through “pseudorotation”. This versatility makes it a valuable scaffold for designing new biologically active compounds with target selectivity.
Drug Design: Stereogenicity and Biological Activity
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can lead to a different biological profile of drug candidates . The spatial orientation of substituents can significantly affect the binding mode to enantioselective proteins, influencing the efficacy and safety profile of potential pharmaceuticals.
Antiviral Agents: Indole Derivatives
Indole derivatives, which can be synthesized from pyrrolidine-based compounds, have shown significant antiviral activity . These compounds bind with high affinity to multiple receptors, making them valuable for developing new therapeutic agents against various viral infections.
Immunomodulation: Pyrrolone Derivatives
The 3-pyrrolin-2-one moiety, closely related to pyrrolidine, is responsible for immunosuppressive effects . This application is crucial in developing treatments for autoimmune diseases and in managing organ transplant rejection.
Agricultural Chemistry: Plant Growth Regulators
Derivatives of pyrrolidine, such as indole-3-acetic acid, play a role as plant hormones, influencing plant growth and development . These compounds can be used to enhance crop yields and improve stress resistance in plants.
properties
IUPAC Name |
3-[2-(ethoxymethyl)pyrrolidin-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-8-9-4-3-7-12(9)10(13)5-6-11/h9H,2-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFGJRUZXDULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.